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molecular formula C7H5ClFNO B1526347 4-Amino-2-chloro-3-fluorobenzaldehyde CAS No. 757247-98-6

4-Amino-2-chloro-3-fluorobenzaldehyde

Cat. No. B1526347
M. Wt: 173.57 g/mol
InChI Key: KRBYVFWVUDTYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772267B2

Procedure details

To 3-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) in DMSO (500 mL) was added copper (II) chloride (18.5 g, 137.4 mmol) and conc. HCl (50 mL). The whole was heated to 90° C. for 13 h. The reaction was cooled to 0° C. and 4N NaOH was added dropwise to adjust to pH 8. The reaction was diluted with water and extracted with Et2O/EtOAc (1:1). The organic layer was washed with brine, and was dried, filtered and concentrated. The resulting residue was purified via silica gel chromatography eluting with 5-30% EtOAc/hexane to provide 4-amino-2-chloro-3-fluorobenzaldehyde (100 g) as a yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[ClH:10].[OH-:11].[Na+].[CH3:13]S(C)=O>O.[Cu](Cl)Cl>[NH2:5][C:4]1[CH:6]=[CH:7][C:8]([CH:13]=[O:11])=[C:2]([Cl:10])[C:3]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)F
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
18.5 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O/EtOAc (1:1)
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 5-30% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=O)C=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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